molecular formula C14H8FNO2 B130852 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- CAS No. 148190-22-1

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-

Cat. No.: B130852
CAS No.: 148190-22-1
M. Wt: 241.22 g/mol
InChI Key: DKQPBZKDZUUAEG-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one derivatives are heterocyclic compounds featuring fused pyran and pyridine rings. The 2-(4-fluorophenyl) substituent introduces a fluorine atom at the para position of the phenyl group, which significantly influences electronic properties, solubility, and biological interactions. This compound is synthesized via condensation reactions, often involving substituted cyclohexenones or pyridine precursors . The 4-fluorophenyl group enhances stability and modulates reactivity compared to non-fluorinated analogs, as seen in studies where fluorinated derivatives exhibit distinct crystallization behavior and reduced side reactions under specific conditions .

Properties

IUPAC Name

2-(4-fluorophenyl)pyrano[3,2-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPBZKDZUUAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163915
Record name 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148190-22-1
Record name 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148190221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

A prominent method involves the Knoevenagel condensation between 4-fluorobenzaldehyde and a reactive methylene compound (e.g., malononitrile or β-keto esters), followed by cyclization with a pyridinone derivative. For example, in the synthesis of pyrano[3,2-c]pyridones, a mixture of 4-hydroxy-1-methylpyridin-2(1H)-one, malononitrile, and 4-fluorobenzaldehyde undergoes reflux in ethanol with triethylamine as a catalyst. This one-pot reaction yields fused pyrano-pyridinones via sequential Knoevenagel adduct formation and intramolecular cyclization (Scheme 1).

Reaction Conditions

  • Catalyst: Triethylamine (0.05 mL)

  • Solvent: Ethanol (96%, 3 mL)

  • Temperature: Reflux

  • Time: 50 minutes

  • Yield: Up to 90%

This approach is adaptable to the target compound by substituting the pyridinone core with a 4-hydroxypyridin-2-one derivative.

Catalytic Methods for Enhanced Efficiency

Potassium Carbonate (K₂CO₃)-Mediated Synthesis

The use of K₂CO₃ as a mild base catalyst has been demonstrated in the synthesis of 2-amino-4H-pyran-3-carbonitriles. While the target compound lacks an amino group, the methodology can be modified by replacing malononitrile with a β-keto ester. For instance, reacting α,α′-bis(4-fluorobenzylidene)cyclohexanone with ethyl acetoacetate in ethanol under reflux with K₂CO₃ (5 mol%) facilitates pyran ring formation via Michael addition and cyclization.

Advantages of K₂CO₃

  • Short reaction time: 5–60 minutes

  • High yields: 75–95%

  • Eco-friendly solvent: Ethanol

Comparative Catalyst Performance

Table 1 compares catalysts for pyrano-pyridinone syntheses:

CatalystSolventTimeYield (%)Reference
K₂CO₃EtOH5–60 min75–95
TriethylamineEtOH50 min90
PiperidineDMF8 h68–90

K₂CO₃ outperforms other catalysts in terms of reaction speed and yield, making it ideal for large-scale synthesis.

Stepwise Synthesis via Intermediate Formation

Synthesis of Pyrano[3,2-b]pyridin-4-one Core

The pyrano[3,2-b]pyridin-4-one scaffold can be assembled through a two-step process:

  • Aldol Condensation: 4-Hydroxypyridin-2-one reacts with 4-fluorobenzaldehyde in the presence of NaOH to form a chalcone-like intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to form the pyran ring.

Example Protocol

  • Step 1: 4-Hydroxypyridin-2-one (1 mmol), 4-fluorobenzaldehyde (1 mmol), NaOH (10 mol%), ethanol, reflux for 2 h.

  • Step 2: Add HCl (1M), stir at 80°C for 4 h.

  • Yield: ~70% (estimated from analogous reactions).

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions while reducing solvent use. A modified method from employs microwave heating (300 W, 100°C) to condense 4-fluorobenzaldehyde with a pyridinone precursor in 15 minutes, achieving 85% yield.

Aqueous-Mediated Reactions

Water as a solvent offers sustainability benefits. A trial using K₂CO₃ in water at 80°C for 1 h yielded the target compound in 65% yield, demonstrating feasibility for eco-friendly synthesis.

Challenges and Optimization Strategies

Regioselectivity in Ring Fusion

The [3,2-b] fusion pattern requires precise control over cyclization. Using bulky substituents on the pyridinone ring (e.g., 1,6-dimethyl groups) directs regioselectivity, as seen in pyrano[3,2-c]pyridone syntheses.

Purification Techniques

Chromatography-free purification is achievable due to the low solubility of pyrano-pyridinones in ethanol. Filtration and washing with n-hexane provide >95% purity .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the fluorophenyl substituent.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

The compound features a pyrano-pyridine framework which enhances its reactivity and interaction with biological targets. The fluorophenyl group is known to influence the electronic properties of the molecule, potentially affecting its biological activity.

Chemistry

Building Block for Synthesis:
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create derivatives with tailored functionalities.

Reactions:

  • Oxidation: Can introduce hydroxyl groups.
  • Reduction: Modifies the pyridine ring or fluorophenyl substituent.
  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring.

Biology

Anticancer Activity:
Research has suggested that compounds similar to 4H-Pyrano(3,2-b)pyridin-4-one exhibit potential anticancer properties. Studies are ongoing to explore its efficacy against various cancer cell lines.

Antimicrobial Properties:
The compound is being investigated for its antimicrobial activities. Preliminary results indicate it may inhibit the growth of certain bacteria and fungi.

Medicine

Therapeutic Agent:
Due to its unique structural features, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets—such as enzymes and receptors—could lead to novel treatments for diseases.

Mechanism of Action:
The mechanism involves binding to molecular targets and modulating their activity, which may affect various biological pathways.

Industry

Material Development:
In material science, 4H-Pyrano(3,2-b)pyridin-4-one is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as sensors or photovoltaic devices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 4H-Pyrano(3,2-b)pyridin-4-one derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers tested several derivatives of this compound against common pathogens. The findings revealed that some derivatives showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectral Properties

  • Melting Points : Fluorophenyl derivatives typically exhibit higher melting points (e.g., 268–287°C for chloro/nitro analogs) due to fluorine's electronegativity enhancing crystal lattice stability .
  • Spectral Data: 1H NMR: The 4-fluorophenyl group causes deshielding of adjacent protons, with δH ≈ 7.2–8.0 ppm, distinct from methoxy (δH ≈ 3.8 ppm) or hydroxyl (δH ≈ 5.5 ppm) substituents . IR: C=O stretching at ~1670 cm⁻¹ is consistent across pyrano-pyridinones, while fluorine substituents show C-F peaks near 1220 cm⁻¹ .
Compound Melting Point (°C) 1H NMR (δH, ppm) IR (C=O, cm⁻¹) Reference
2-(4-Fluorophenyl) ~275 (predicted) 7.2–8.0 1670, 1220
3-(4-Hydroxyphenyl) Not reported 6.8–7.5 (aromatic), 5.5 (-OH) 1675
2,2-Dimethyl derivative Not reported 1.3 (CH3) 1665

Reactivity and By-Product Formation

The 4-fluorophenyl group minimizes unwanted side reactions compared to more reactive substituents:

  • Ammonium Salt Formation : In one study, the 4-fluorophenyl derivative produced a by-product (4d’) due to unexpected ammonium salt formation during work-up, highlighting fluorine's role in stabilizing intermediates .
  • Solvent Effects: Polar solvents (e.g., methanol) improve yields for fluorinated derivatives, whereas nonpolar solvents favor non-fluorinated analogs .

Biological Activity

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- (CAS No. 148190-22-1) is a heterocyclic compound characterized by a pyrano-pyridine fused ring system. Its unique structure, which includes a fluorophenyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by relevant studies and data.

  • Molecular Formula : C14H8FNO2
  • Molecular Weight : 241.22 g/mol
  • Density : 1.365 g/cm³
  • Boiling Point : 386.6ºC at 760 mmHg
  • Flash Point : 187.6ºC

Biological Activity Overview

The biological activity of 4H-Pyrano(3,2-b)pyridin-4-one derivatives has been investigated in various studies, highlighting their potential as therapeutic agents.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to 4H-Pyrano(3,2-b)pyridin-4-one:

  • In Vitro Studies :
    • A study reported that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.0517 µM to higher concentrations depending on the specific derivative tested .
    • Another research indicated that certain derivatives showed selective inhibition against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, one compound demonstrated an IC50 of 0.36 µM against CDK2 .
  • Mechanism of Action :
    • The anticancer activity is thought to be mediated through multiple pathways including apoptosis induction and cell cycle arrest. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad-Spectrum Activity :
    • Compounds based on the pyrano-pyridine framework have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Synergistic Effects :
    • Some studies suggested that combining these compounds with conventional antibiotics could enhance their antimicrobial efficacy, potentially reducing the required doses of antibiotics and minimizing resistance development .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MICReference
AnticancerHeLa0.0517 µM
AnticancerA5490.36 µM
AntimicrobialStaphylococcus aureusLow µM
AntimicrobialEscherichia coliLow µM

Case Studies

  • Case Study on Anticancer Effects :
    • A recent publication detailed a series of experiments where various derivatives of 4H-Pyrano(3,2-b)pyridin-4-one were synthesized and tested against multiple cancer cell lines. Results indicated that modifications to the fluorophenyl group significantly impacted the compounds' antiproliferative properties.
  • Case Study on Antimicrobial Synergy :
    • Another study explored the combination of pyrano-pyridine derivatives with standard antibiotics against resistant bacterial strains. The results showed that certain combinations resulted in reduced MICs compared to individual agents alone.

Q & A

What are the most efficient synthetic routes for 2-(4-fluorophenyl)-4H-pyrano[3,2-b]pyridin-4-one?

Basic Question
The compound can be synthesized via one-pot multicomponent cyclocondensation reactions. For example, iron-catalyzed methods using Fe(HSO₄)₃ (10 mol%) enable the reaction of 3-hydroxypyridine derivatives, malononitrile, and 4-fluorobenzaldehyde under refluxing ethanol. Yields typically range from 60–75% .

Advanced Question
Optimizing regioselectivity in pyranone ring formation remains challenging. A study demonstrated that electron-withdrawing groups on the aldehyde component (e.g., 4-fluorophenyl) favor cyclization via Michael addition followed by intramolecular cyclodehydration. Reaction conditions (e.g., solvent polarity, temperature) significantly affect the rate of byproduct formation, such as open-chain intermediates. Kinetic studies using HPLC-MS are recommended to track intermediate stability .

How can structural ambiguities in derivatives of this compound be resolved?

Basic Question
Use a combination of ¹H/¹³C NMR and HRMS for structural confirmation. For example:

  • ¹H NMR : The pyranone carbonyl proton typically appears as a singlet at δ 8.2–8.5 ppm.
  • ¹³C NMR : The 4-fluorophenyl substituent shows distinct coupling (²JCF ≈ 22 Hz) in the aromatic region .

Advanced Question
X-ray crystallography is critical for resolving regiochemical ambiguities in fused pyranopyridine systems. A derivative with a 4-fluorophenyl group exhibited a dihedral angle of 12.3° between the pyranone and pyridine rings, influencing π-stacking interactions in biological assays. For dynamic structural analysis, VT-NMR (variable-temperature NMR) can reveal conformational changes in solution .

What in silico methods are suitable for predicting the biological activity of this compound?

Basic Question
QSAR models (e.g., MLR or PLS regression) using descriptors like logP, polar surface area, and H-bond acceptor/donor counts can predict anti-proliferative activity. A study on structurally similar pyranoimidazolones achieved R² = 0.89 for Plk1 inhibition, highlighting the importance of the 4-fluorophenyl group in enhancing binding affinity .

Advanced Question
Molecular dynamics (MD) simulations (e.g., using GROMACS) combined with free-energy perturbation (FEP) can quantify binding stability with targets like Polo-like kinases. For instance, derivatives with 4-fluorophenyl showed ΔGbind = −9.2 kcal/mol compared to −7.8 kcal/mol for non-fluorinated analogs, correlating with IC₅₀ values in MCF-7 cells .

How do pharmacokinetic properties of this compound influence pre-clinical development?

Basic Question
Lipinski’s Rule of Five compliance is essential. Derivatives of 2-(4-fluorophenyl)pyrano[3,2-b]pyridin-4-one typically exhibit:

PropertyValue
Molecular Weight260–300 g/mol
logP2.1–3.5
H-bond donors≤2
H-bond acceptors≤5
These properties suggest moderate oral bioavailability .

Advanced Question
Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) are critical for assessing drug-drug interaction risks. A derivative showed IC₅₀ > 50 μM for CYP3A4, indicating low inhibition potential. However, plasma protein binding (>90%) may limit free drug concentration, requiring prodrug strategies for improved efficacy .

How can synthetic byproducts or low yields be addressed in scale-up protocols?

Basic Question
Byproducts like open-chain intermediates often arise from incomplete cyclization. Silica gel chromatography (hexane/EtOAc gradient) effectively isolates the target compound. Adding molecular sieves (3Å) during synthesis reduces water-mediated side reactions .

Advanced Question
Mechanochemical synthesis (ball milling) enhances reaction efficiency by minimizing solvent use and improving mixing. A trial using Knoevenagel adducts as precursors achieved 85% yield in 2 hours, compared to 60% in traditional reflux methods. In situ FTIR monitoring can optimize milling time and energy input .

What contradictions exist in reported biological activities of this compound?

Advanced Question
Discrepancies in IC₅₀ values across studies may stem from assay conditions. For example:

StudyCell LineIC₅₀ (μM)Assay Type
A (2020)MCF-71.2SRB assay
B (2022)MCF-73.8MTT assay
The SRB assay measures total protein, while MTT detects metabolic activity, potentially underestimating cytostatic effects. Standardizing assay protocols and validating with orthogonal methods (e.g., caspase-3 activation) is advised .

What safety precautions are critical during synthesis?

Basic Question
Toxic methyl mercaptan (CH₃SH) is released during thioether cleavage steps. Use sealed reactors with NaOH scrubbers and conduct reactions in fume hoods. Personal protective equipment (PPE) including nitrile gloves and gas masks is mandatory .

Advanced Question
Life cycle assessment (LCA) of waste streams is recommended. For example, Fe(HSO₄)₃ catalyst residues require neutralization with NaHCO₃ before disposal. Green chemistry metrics (e.g., E-factor < 5) should guide solvent selection and recycling protocols .

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